molecular formula C13H14BNO4S B6341566 4-(3-Methylphenylsulfamoyl)benzeneboronic acid CAS No. 1449131-68-3

4-(3-Methylphenylsulfamoyl)benzeneboronic acid

Cat. No. B6341566
CAS RN: 1449131-68-3
M. Wt: 291.1 g/mol
InChI Key: KKNWGIFWNSPQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Methylphenylsulfamoyl)benzeneboronic acid” is a chemical compound used in diverse scientific research. It is a laboratory chemical and its use is advised against in food, drug, pesticide or biocidal product use .

Scientific Research Applications

Covalent Organic Frameworks

A study by Faury et al. (2013) discusses the synthesis of substituted 1,4-benzenediboronic acids (BDBA) and their potential as building blocks for covalent organic framework (COF) formation. This research highlights the impact of side functionalization on the thermal properties and polymerization of diboronic acids, which are related to 4-(3-Methylphenylsulfamoyl)benzeneboronic acid (Faury et al., 2013).

Nanofiltration Membranes

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, used in the preparation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux, an application potentially relevant to the chemistry of this compound (Liu et al., 2012).

Polymer Electrolyte Membranes

Li et al. (2010) researched new monomers containing pendent phenyl groups. These monomers, synthesized via a process involving benzeneboronic acid, were converted into sulfonated monomers for the development of polymer electrolyte membranes. This research is relevant due to the similar chemical structure and potential applications of this compound (Li et al., 2010).

Suzuki–Miyaura Cross-Couplings

Nájera et al. (2004) discussed the use of palladium dichloride complexes for Suzuki–Miyaura cross-coupling reactions in aqueous solvents. The study focused on the reaction of arylboronic acids with bromoarenes, a process closely related to the chemical reactions that this compound might undergo (Nájera et al., 2004).

Supramolecular Chemistry

Içli et al. (2012) reported on multicomponent reactions involving 1,4-benzenediboronic acid, leading to the formation of macrocycles and polymers. This research is significant for understanding the utility of boronic acids in supramolecular chemistry, a field that this compound may contribute to (Içli et al., 2012).

Catalytic Systems for Organic Synthesis

Khazaei et al. (2011) explored the use of sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as catalytic systems. These systems facilitated the synthesis of various organic compounds, demonstrating the potential role of similar compounds like this compound in organic synthesis (Khazaei et al., 2011).

Bioorthogonal Coupling Reactions

Dilek et al. (2015) investigated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, highlighting its application in bioorthogonal coupling reactions. This research is relevant for understanding the potential biomedical applications of boronic acids, including this compound (Dilek et al., 2015).

Safety and Hazards

“4-(3-Methylphenylsulfamoyl)benzeneboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNWGIFWNSPQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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